molecular formula C11H8F2N4 B111004 5-Amino-1-(2,4-difluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile CAS No. 1020057-92-4

5-Amino-1-(2,4-difluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile

Cat. No.: B111004
CAS No.: 1020057-92-4
M. Wt: 234.2 g/mol
InChI Key: PNSJVBVHKNJXCF-UHFFFAOYSA-N
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Description

5-Amino-1-(2,4-difluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile (CAS: 1020057-92-4) is a pyrazole-based compound featuring a 2,4-difluorophenyl group at the N-1 position, a methyl group at C-3, and a cyano group at C-4. Its molecular formula is C₁₁H₈F₂N₄ (MW: 234.20 g/mol), and it is characterized by high purity (>98%) and solubility in dimethyl sulfoxide (DMSO) for research applications .

Properties

IUPAC Name

5-amino-1-(2,4-difluorophenyl)-3-methylpyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F2N4/c1-6-8(5-14)11(15)17(16-6)10-3-2-7(12)4-9(10)13/h2-4H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNSJVBVHKNJXCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C#N)N)C2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40646608
Record name 5-Amino-1-(2,4-difluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020057-92-4
Record name 5-Amino-1-(2,4-difluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation of Aryl Hydrazines with (Ethoxymethylene)malononitrile

The most widely reported method involves the reaction of 2,4-difluorophenylhydrazine with (ethoxymethylene)malononitrile in ethanol or trifluoroethanol under reflux. This one-step protocol proceeds via a Michael addition-cyclization sequence, yielding the target compound with >90% regioselectivity.

Mechanism :

  • Michael Addition : The nucleophilic amino group of 2,4-difluorophenylhydrazine attacks the β-carbon of (ethoxymethylene)malononitrile, forming a hydrazide intermediate.

  • Cyclization : Intramolecular nucleophilic attack by the adjacent amine on the nitrile carbon generates a pyrazole imine intermediate.

  • Aromatization : Elimination of ethanol produces the aromatic pyrazole core.

Reaction Conditions :

ParameterValue
SolventEthanol or trifluoroethanol
TemperatureReflux (78–85°C)
Time4–6 hours
Yield47–68% (depending on substituents)

Mechanochemical Synthesis Using Magnetic Nanoparticle Catalysts

A solvent-free, energy-efficient approach employs bis(thioglycolic acid)-vanillin-functionalized silica-coated Fe₃O₄ nanoparticles (Fe₃O₄@SiO₂@Vanillin@Thioglycolic acid MNPs) as a recyclable catalyst. This method avoids toxic solvents and reduces reaction times to 30–60 minutes at room temperature.

Advantages :

  • Catalyst Reusability : The magnetic nanoparticles are recovered via external magnets and reused for 5 cycles without significant activity loss.

  • Environmental Impact : Eliminates solvent waste and reduces energy consumption by 40% compared to thermal methods.

Optimization Strategies for Enhanced Yield and Purity

Solvent and Temperature Effects

  • Ethanol vs. Trifluoroethanol : Trifluoroethanol increases reaction rates due to its higher polarity (dielectric constant ε = 26.7 vs. 24.3 for ethanol) but may reduce yields by promoting side reactions.

  • Reflux vs. Room Temperature : Mechanochemical methods achieve comparable yields (60–65%) at room temperature, avoiding thermal degradation.

Purification Techniques

  • Column Chromatography : Silica gel with hexane/ethyl acetate (7:3) eluent achieves >98% purity but is time-consuming.

  • Recrystallization : Ethanol/water mixtures (3:1) provide 95–97% purity with higher scalability for industrial applications.

Industrial Production Considerations

Scalability Challenges

  • Exothermic Reactions : The cyclization step releases ~150 kJ/mol, requiring controlled reagent addition and cooling systems to prevent runaway reactions.

  • Byproduct Formation : Regioisomeric impurities (e.g., 3-amino derivatives) are minimized by maintaining pH < 7 and using excess malononitrile.

Continuous Flow Reactor Design

Pilot-scale studies demonstrate that continuous flow systems enhance heat transfer and reduce reaction times by 50%. Key parameters include:

ParameterValue
Flow Rate10 mL/min
Residence Time15 minutes
Productivity1.2 kg/day

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)Environmental ImpactScalability
Cyclocondensation6898ModerateHigh
Mechanochemical6597LowModerate

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(2,4-difluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Recent studies have highlighted the potential anticancer properties of pyrazole derivatives, including 5-Amino-1-(2,4-difluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile. Research indicates that this compound exhibits inhibitory effects on specific cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, a study demonstrated that derivatives of this compound showed promising results against breast cancer cells by disrupting their proliferation pathways .

2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Research has shown that certain pyrazole derivatives can inhibit the growth of various bacterial strains. In vitro tests indicated that this compound displayed significant antibacterial effects against Gram-positive and Gram-negative bacteria, making it a candidate for further development in antimicrobial therapies .

3. Anti-inflammatory Effects
Another area of investigation is the anti-inflammatory potential of this compound. Studies have suggested that pyrazole derivatives can modulate inflammatory pathways, leading to reduced production of pro-inflammatory cytokines. This property could be beneficial in treating chronic inflammatory diseases .

Agricultural Applications

1. Herbicidal Activity
In agricultural science, this compound has been explored as a potential herbicide. Its structural characteristics allow it to target specific plant enzymes involved in growth regulation. Field trials have shown effective weed control with minimal impact on crop yield, suggesting its viability as an environmentally friendly herbicide alternative .

2. Pest Control
The compound's efficacy extends to pest control as well. Research indicates that it can act as an insecticide against common agricultural pests by interfering with their metabolic processes. Laboratory studies have reported effective mortality rates in treated populations, paving the way for its use in integrated pest management systems .

Case Study 1: Anticancer Research
A recent publication investigated the effects of various pyrazole derivatives on MCF-7 breast cancer cells. The study found that this compound induced apoptosis and significantly reduced cell viability compared to untreated controls.

Case Study 2: Agricultural Field Trials
Field trials conducted in soybean crops demonstrated that applying this compound as a herbicide resulted in over 90% weed control without adversely affecting crop health. The study concluded that it could serve as a sustainable alternative to conventional herbicides.

Mechanism of Action

The mechanism of action of 5-Amino-1-(2,4-difluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways .

Comparison with Similar Compounds

2,4-Difluorophenyl vs. Other Halogenated Phenyl Groups

  • 5-Amino-1-(2,5-difluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile: This positional isomer has fluorine atoms at the 2,5-positions instead of 2,4.
  • 5-Amino-1-(2,4-dichlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile: Replacing fluorine with chlorine increases molecular weight (MW: 265.10 g/mol) and lipophilicity. Chlorine’s larger atomic radius and weaker electronegativity compared to fluorine may reduce metabolic stability but enhance hydrophobic interactions .

Table 1: Impact of Aromatic Substituents

Compound Name Substituents Molecular Weight (g/mol) Key Properties
Target Compound 2,4-difluorophenyl 234.20 High electronegativity, moderate lipophilicity
2,5-Difluorophenyl analog 2,5-difluorophenyl 234.20 Altered electronic distribution
2,4-Dichlorophenyl analog 2,4-dichlorophenyl 265.10 Increased lipophilicity, lower metabolic stability
4-Fluorophenyl analog 4-fluorophenyl 201.20 Reduced electron-withdrawing effects

Functional Group Modifications on the Pyrazole Core

Cyano Group vs. Carboxylic Acid Derivatives

  • 5-Amino-1-(2,4-difluorophenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid: Replacing the cyano group with a carboxylic acid (COOH) introduces hydrogen-bonding capacity, enhancing solubility in aqueous media but reducing membrane permeability .
  • Acylated Derivatives (e.g., 3b, 3c): Compounds like 5-Amino-1-(chloroacetyl)-3-phenyl-1H-pyrazole-4-carbonitrile (3b) and 5-Amino-1-(2-bromopropanoyl)-3-methyl-1H-pyrazole-4-carbonitrile (3d) exhibit modified reactivity due to acyl groups. These derivatives show varied melting points (e.g., 3d: 168.5°C) and altered biological activity profiles .

Methyl Group at C-3 vs. Bulkier Substituents

Heterocyclic Hybrid Analogues

  • Pyrano-Pyrazole Hybrids (e.g., 3s, 3t): Compounds like 6-Amino-1-(2-chlorophenyl)-4-(3-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]-pyrazole-5-carbonitrile (3s) incorporate a dihydropyrano ring, expanding the conjugated system. This structural modification increases molecular complexity and may enhance photophysical properties or target selectivity .
  • Triazole Derivatives (e.g., 7–9) : Triazole-thiones such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones exhibit tautomerism, which influences their acidity and metal-binding capabilities compared to the target pyrazole .

Biological Activity

5-Amino-1-(2,4-difluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile (CAS No. 1020057-92-4) is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and enzyme inhibition. This compound exhibits a unique structure characterized by the presence of a difluorophenyl group and a cyano functional group, which may contribute to its pharmacological properties.

The molecular formula of this compound is C11H8F2N4, with a molecular weight of 234.21 g/mol. The structural characteristics are pivotal in determining its biological activity.

PropertyValue
Molecular FormulaC11H8F2N4
Molecular Weight234.21 g/mol
CAS Number1020057-92-4
PubChem CID24729159

Anticancer Activity

Recent studies have indicated that pyrazole derivatives, including this compound, exhibit significant anticancer properties. For instance, compounds with similar structures have shown cytotoxic activity against various cancer cell lines such as A549 (lung carcinoma), MCF7 (breast adenocarcinoma), and HT29 (colon adenocarcinoma) . The mechanism of action is believed to involve the inhibition of key signaling pathways associated with tumor growth and proliferation.

Enzyme Inhibition

This compound has also been evaluated for its enzyme inhibitory activities. Notably, it has been tested for alpha-amylase inhibition, where it demonstrated promising results compared to established inhibitors like acarbose . The structure-activity relationship suggests that modifications to the pyrazole ring can enhance its inhibitory potency.

Study on Anticancer Activity

In a study conducted by Metre et al., several pyrazole derivatives were synthesized and evaluated for their anticancer effects. The results indicated that specific structural modifications could significantly enhance cytotoxicity against cancer cells. For example, substituents on the pyrazole ring influenced the compound's ability to induce apoptosis in cancer cell lines .

Alpha-Amylase Inhibition Study

Another investigation focused on the alpha-amylase inhibitory activity of pyrazole derivatives. The study highlighted that the presence of specific functional groups could either enhance or diminish enzyme inhibition. The findings suggested that this compound might serve as a lead compound for developing new anti-diabetic medications .

Q & A

Q. How do fluorine substituents modulate reactivity in nucleophilic substitutions?

  • Methodological Answer : Fluorine’s electronegativity deactivates the phenyl ring, directing nucleophilic attacks to the para position. In SNAr reactions, K₂CO₃/DMF at 100°C replaces fluorine with amines (yield ~60–70%) .

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